[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
The compound [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule featuring both bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing trifluoromethyl groups into organic molecules . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: has several scientific research applications:
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. The bromine atom can also participate in various biochemical reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of both bromine and trifluoromethyl groups in the target compound makes it unique, offering distinct advantages in terms of stability and reactivity.
Properties
Molecular Formula |
C11H9BrF6N4O2 |
---|---|
Molecular Weight |
423.11 g/mol |
IUPAC Name |
[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C11H9BrF6N4O2/c1-4-3-9(24,11(16,17)18)22(19-4)8(23)6-5(12)7(10(13,14)15)21(2)20-6/h24H,3H2,1-2H3 |
InChI Key |
MRFSVMLIPKLWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C(=C2Br)C(F)(F)F)C |
Origin of Product |
United States |
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